
1-Naphthalenemethanamine, N-methyl-N-2-propynyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenemethanamine, N-methyl-N-2-propynyl- is an organic compound with a complex structure that includes a naphthalene ring, a methanamine group, and a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthalenemethanamine, N-methyl-N-2-propynyl- typically involves multiple steps, starting with the preparation of the naphthalene ring system. The methanamine group is then introduced through a series of reactions, followed by the addition of the propynyl group. Common reagents used in these reactions include naphthalene, formaldehyde, and propargyl bromide. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium or copper.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and automated synthesis systems are often employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Naphthalenemethanamine, N-methyl-N-2-propynyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalenemethanone derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The methanamine and propynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium or nickel catalysts.
Substitution: Halogenating agents like bromine or chlorine in the presence of light or heat.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenemethanone derivatives, while substitution reactions can produce various halogenated compounds.
Scientific Research Applications
1-Naphthalenemethanamine, N-methyl-N-2-propynyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Naphthalenemethanamine, N-methyl-N-2-propynyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
1-Naphthalenemethanamine: Lacks the methyl and propynyl groups, resulting in different chemical properties.
N-Methyl-1-naphthalenemethylamine: Similar structure but without the propynyl group.
N-Methyl-N-2-propynyl-1-indanamine: Shares the propynyl group but has a different core structure.
Uniqueness: 1-Naphthalenemethanamine, N-methyl-N-2-propynyl- is unique due to the combination of its naphthalene ring, methanamine group, and propynyl group
Properties
CAS No. |
2321-99-5 |
|---|---|
Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
N-methyl-N-(naphthalen-1-ylmethyl)prop-2-yn-1-amine |
InChI |
InChI=1S/C15H15N/c1-3-11-16(2)12-14-9-6-8-13-7-4-5-10-15(13)14/h1,4-10H,11-12H2,2H3 |
InChI Key |
KJQZIBPTNXRLEF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#C)CC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Selenolo[3,4-b]selenophene](/img/structure/B14750203.png)


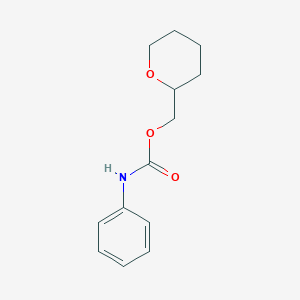
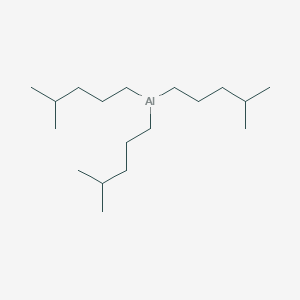
![benzyl N-[1-(4-hydroxyphenyl)-3-pyrrolidin-1-ylpropan-2-yl]-N-methylcarbamate](/img/structure/B14750230.png)
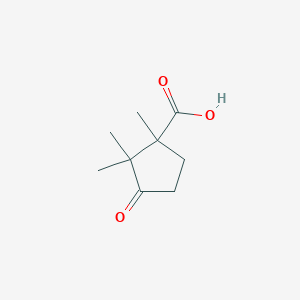
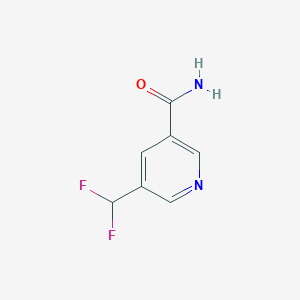

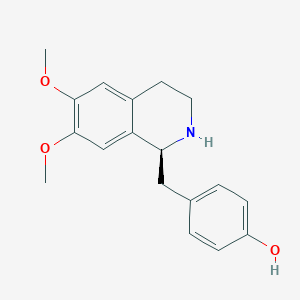
![1-[2-(Benzyloxy)ethyl]azepane](/img/structure/B14750270.png)
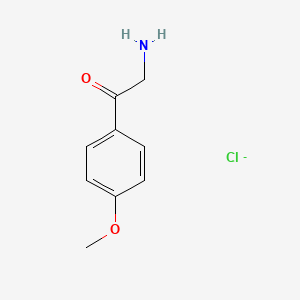
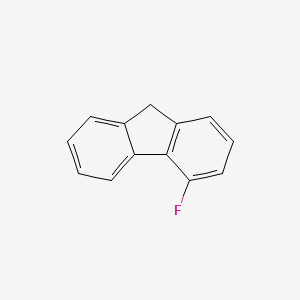
![7H-Benzo[de]naphthacene](/img/structure/B14750297.png)
